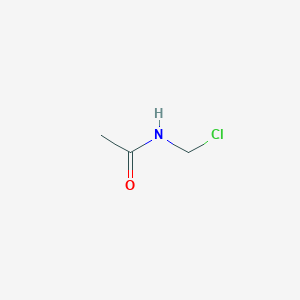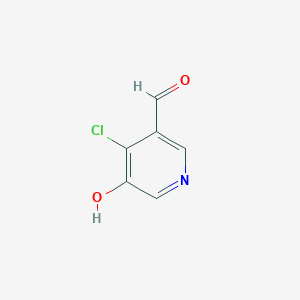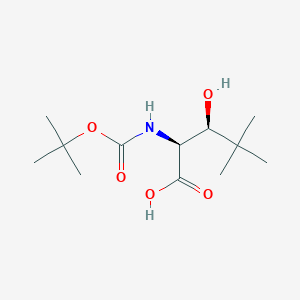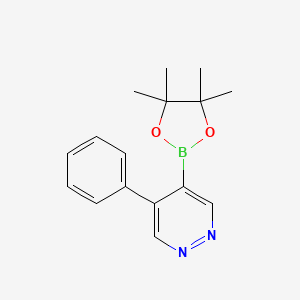
Ethyl 1-benzyl-3-methyl-2,5-dioxoimidazolidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-benzyl-3-methyl-2,5-dioxoimidazolidine-4-carboxylate is a synthetic organic compound that belongs to the class of imidazolidine derivatives This compound is characterized by its unique structure, which includes an ethyl ester group, a benzyl group, and a dioxoimidazolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-benzyl-3-methyl-2,5-dioxoimidazolidine-4-carboxylate typically involves the reaction of benzylamine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the imidazolidine ring. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, and using a catalyst like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound from reaction by-products.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-benzyl-3-methyl-2,5-dioxoimidazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the dioxoimidazolidine ring to a dihydroimidazolidine ring.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives with increased oxidation states.
Reduction: Formation of dihydroimidazolidine derivatives.
Substitution: Formation of substituted imidazolidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Ethyl 1-benzyl-3-methyl-2,5-dioxoimidazolidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 1-benzyl-3-methyl-2,5-dioxoimidazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The dioxoimidazolidine ring structure allows for interactions with various biological molecules, potentially leading to inhibition or activation of specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 1-benzyl-2,5-dioxoimidazolidine-4-carboxylate: Similar structure but lacks the methyl group at the 3-position.
Ethyl 1-phenyl-3-methyl-2,5-dioxoimidazolidine-4-carboxylate: Similar structure but has a phenyl group instead of a benzyl group.
Ethyl 1-benzyl-3-methyl-2,5-dioxopyrrolidine-4-carboxylate: Similar structure but has a pyrrolidine ring instead of an imidazolidine ring.
Uniqueness
Ethyl 1-benzyl-3-methyl-2,5-dioxoimidazolidine-4-carboxylate is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
Propiedades
Número CAS |
56598-92-6 |
|---|---|
Fórmula molecular |
C14H16N2O4 |
Peso molecular |
276.29 g/mol |
Nombre IUPAC |
ethyl 1-benzyl-3-methyl-2,5-dioxoimidazolidine-4-carboxylate |
InChI |
InChI=1S/C14H16N2O4/c1-3-20-13(18)11-12(17)16(14(19)15(11)2)9-10-7-5-4-6-8-10/h4-8,11H,3,9H2,1-2H3 |
Clave InChI |
YJCCBKGIATYQDZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C(=O)N(C(=O)N1C)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-Chlorooxazolo[4,5-c]pyridine](/img/structure/B12950947.png)





![1,3,5-Tris[4-(phenylethynyl)phenyl]benzene](/img/structure/B12950977.png)
